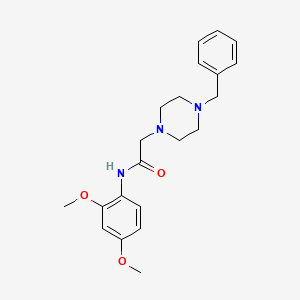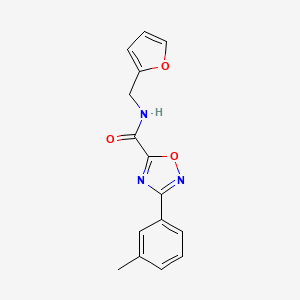
1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide, also known as BEC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BEC is a small molecule that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions of research.
Mecanismo De Acción
1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway. This compound inhibits the activity of these pathways by binding to specific proteins and enzymes, leading to the activation of downstream signaling cascades that result in the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, reduction of beta-amyloid plaques, protection of dopaminergic neurons, and prevention of neuroinflammation. This compound has also been shown to modulate various neurotransmitters, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide has several advantages for laboratory experiments, including its small size, ease of synthesis, and well-understood mechanism of action. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in human clinical trials, and its long-term safety and efficacy are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide, including its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on the development of more efficient synthesis methods for this compound and the identification of new targets for its therapeutic effects. Finally, the safety and efficacy of this compound in human clinical trials need to be further investigated to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-(1,3-benzoxazol-2-yl)piperidine with 1-ethylcyclopropane carboxylic acid followed by the coupling of the resulting intermediate with 4-piperidone. The final product is obtained after purification using column chromatography. The synthesis of this compound has been reported using different methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and prevent neuroinflammation.
Propiedades
IUPAC Name |
1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-(1-ethylcyclopropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-2-23(11-12-23)25-21(28)17-6-5-13-27(16-17)18-9-14-26(15-10-18)22-24-19-7-3-4-8-20(19)29-22/h3-4,7-8,17-18H,2,5-6,9-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOCPGOYMVDFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)NC(=O)C2CCCN(C2)C3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5325889.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5325890.png)

![[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B5325901.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325906.png)

![1-amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5325918.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5325926.png)

![2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B5325941.png)
![3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B5325948.png)
![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)
![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![N-(3-chloro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5325995.png)